molecular formula C17H12BrClN2OS B2577859 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034270-41-0

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2577859
CAS No.: 2034270-41-0
M. Wt: 407.71
InChI Key: OEFWQELKEVPHIE-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, along with a pyridine ring attached to a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as bromination, chlorination, and coupling reactions, followed by purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

Uniqueness

What sets 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide apart is the presence of both thiophene and pyridine rings, which can impart unique electronic and steric properties.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c18-12-3-4-14(19)13(9-12)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFWQELKEVPHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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